molecular formula C16H14N2O3S B5728694 N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide

N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B5728694
M. Wt: 314.4 g/mol
InChI Key: VQPMALUJCXTRTJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family and is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. MNPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent adducts with thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to react specifically with cysteine residues in proteins, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including its ability to act as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been shown to exhibit phototoxic effects, which could have potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which could have potential applications in the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in lab experiments include its high sensitivity and specificity for the detection of thiols in biological samples, as well as its potential applications in photodynamic therapy and drug development. However, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.

Future Directions

There are several future directions for the use of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide for the detection of other biomolecules in biological samples. Another potential direction is the optimization of the synthesis method for N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide to improve its yield and purity. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide could be used as a building block for the synthesis of new bioactive compounds with potential applications in drug development.

Synthesis Methods

The synthesis of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitrophenylacrylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and can be optimized by varying the reaction conditions such as temperature, reaction time, and stoichiometry.

Scientific Research Applications

N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of various bioactive compounds, including inhibitors of enzymes such as acetylcholinesterase and tyrosinase.

properties

IUPAC Name

(E)-N-(3-methylsulfanylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-22-15-4-2-3-13(11-15)17-16(19)10-7-12-5-8-14(9-6-12)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPMALUJCXTRTJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[3-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide

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